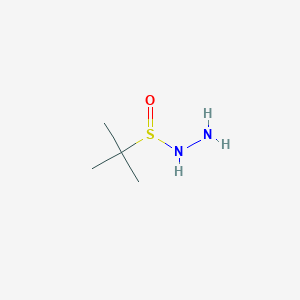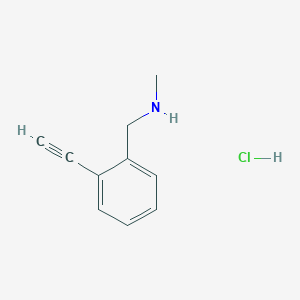
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a phenyl ring, which is further connected to a methylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride typically involves the reaction of 2-ethynylphenylamine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated amines.
Applications De Recherche Scientifique
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Ethynylphenyl)-N-methylmethanamine
- N-(2-Ethynylphenyl)-N-ethylmethanamine
- N-(2-Ethynylphenyl)-N-methylpropanamine
Uniqueness
1-(2-Ethynylphenyl)-N-methylmethanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions and reactions that are not possible with similar compounds lacking this group.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1-(2-ethynylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h1,4-7,11H,8H2,2H3;1H |
Clé InChI |
KBQNJUKURZCPLH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


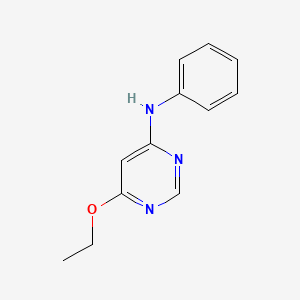
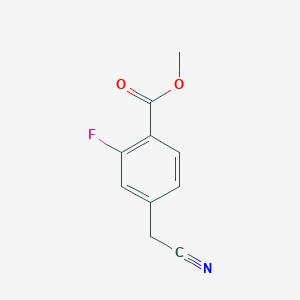
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
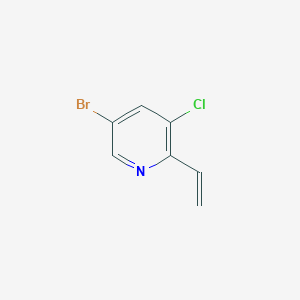



![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
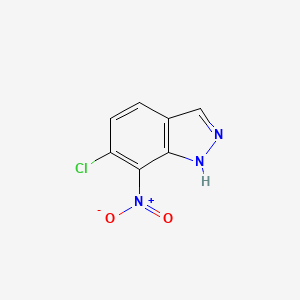
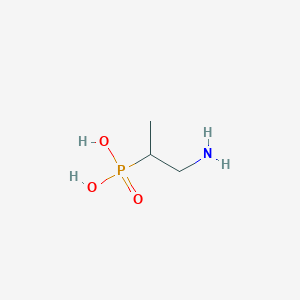
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
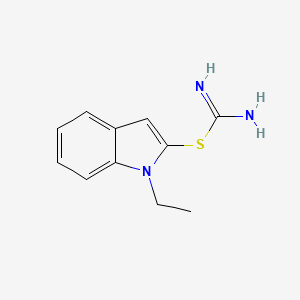
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
